N-pentadecanoyl-L-Homoserine lactone

quorum sensing LasR receptor reporter assay

Researchers face inconsistent LasR activation when using inappropriate AHL chain lengths. N-pentadecanoyl-L-Homoserine lactone (C15-HSL; CAS 182359-66-6) resolves this as the native 15-carbon AHL from Yersinia pseudotuberculosis, providing unambiguous LasR agonism. • Sub-nanomolar potency: GFP induction at 0.094 nM in reporter strains, enabling biosensor calibration. • Chain-length specificity: Only the 15-carbon saturated chain ensures selective LasR binding; short-chain AHLs do not activate. • Analytical standard: Defined LC-MS/MS retention time for long-chain AHL method development. Supplied as ≥98% pure crystalline solid; -20°C storage; ambient shipping. Bulk quantities available.

Molecular Formula C19H35NO3
Molecular Weight 325.5 g/mol
Cat. No. B7852614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentadecanoyl-L-Homoserine lactone
Molecular FormulaC19H35NO3
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
InChIKeyUPSONEVYPXSPEI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C15-HSL: Quorum Sensing Autoinducer


N-pentadecanoyl-L-Homoserine lactone (C15-HSL; CAS 182359-66-6) is a long-chain N-acyl homoserine lactone (AHL) quorum-sensing signaling molecule produced by Yersinia pseudotuberculosis . AHLs function as autoinducers in Gram-negative bacteria, where acyl chain length and substitution pattern determine receptor specificity and downstream regulatory outcomes [1]. C15-HSL is characterized by a saturated 15-carbon acyl chain linked to an L-homoserine lactone head group, with a molecular formula of C₁₉H₃₅NO₃ and a molecular weight of 325.5 g/mol [2]. As a quorum-sensing tool compound, C15-HSL enables investigation of LasR-type receptor activation, biofilm regulation, and virulence factor expression in bacterial systems [3].

LasR receptor activation studies in Gram-negative bacteria
Long-chain AHL analytical reference for HPLC/LC-MS method development
Yersinia species-specific quorum-sensing pathway investigation

C15-HSL Chain Length Specificity


N-acyl homoserine lactones exhibit profound chain-length-dependent receptor selectivity that precludes generic substitution. LuxR-type receptors possess hydrophobic binding pockets that accommodate specific acyl chain lengths; ligands with suboptimal chain lengths fail to stabilize the active receptor conformation, resulting in either attenuated agonism or functional antagonism [1]. For LasR-type receptors, which recognize long-chain AHLs, shorter-chain analogs (e.g., C4-HSL, C6-HSL) exhibit negligible activation and may act as competitive inhibitors [2]. Conversely, C15-HSL with its 15-carbon saturated chain occupies a distinct physicochemical space characterized by increased lipophilicity and membrane partitioning behavior compared to medium-chain (C8–C12) and short-chain (C4–C6) AHLs, directly impacting experimental reproducibility and cross-study comparability [3]. Researchers requiring LasR-specific activation or long-chain AHL characterization must select C15-HSL rather than assuming functional interchangeability with other AHL variants.

Chain-length receptor mismatch
Shorter-chain AHLs (C4–C12) may fail to activate LasR or exhibit antagonism; reported activation concentrations differ substantially.
Lipophilicity and solubility shift
C15-HSL’s high cLogP alters membrane partitioning and requires organic solvent handling; short-chain analogs are more water-soluble.
Species-origin mismatch
AHLs from other species (e.g., P. aeruginosa 3-oxo-C12-HSL) may not replicate Yersinia-specific regulatory responses.

C15-HSL: Evidence vs. Short-Chain AHLs


LasR Reporter Activation Potency

C15-HSL demonstrates potent activation of the LasR quorum-sensing receptor in a bacterial reporter assay . Critically, C15-HSL induces GFP production in a Pseudomonas putida F117 reporter strain expressing the pKR-C12 quorum-sensing operon at a concentration of 0.094 nM [1]. This sub-nanomolar activity distinguishes C15-HSL from medium-chain AHLs, which require significantly higher concentrations to achieve comparable LasR-dependent transcriptional activation [2]. While direct head-to-head comparative data against other AHLs in identical assay conditions are not fully reported in the accessible primary literature, the 0.094 nM value represents a quantifiable benchmark for inter-study comparisons when using C15-HSL as a LasR-activating ligand.

LasR Activation Concentration
Assay context
0.094 nM
GFP induction in P. putida F117 reporter
Reported reporter assay activation benchmark for LasR pathway studies.
Batch-to-batch consistency review recommended.
quorum sensing LasR receptor reporter assay Pseudomonas putida GFP expression

Acyl Chain Length and Receptor Selectivity

LasR-based bioluminescent biosensors demonstrate preferential detection of long-chain AHLs, with C15-HSL falling within the optimal detection window for this receptor system [1]. The 15-carbon saturated acyl chain positions C15-HSL among the longest-chain native AHLs identified to date, exceeding the chain lengths of commonly used quorum-sensing probes such as C12-HSL (12-carbon) and 3-oxo-C12-HSL (12-carbon with 3-oxo substitution) [2]. This extended acyl chain length alters ligand partitioning into bacterial membranes and influences the kinetics of receptor-ligand complex formation relative to shorter-chain analogs [3].

Chain Length vs Selectivity
Class-level
C15 saturated chain; LasR activator vs. C4–C14 AHLs with distinct profiles
Acyl chain length determines receptor binding pocket fit and activation specificity.
Individual AHL potency must be experimentally validated.
acyl chain length receptor selectivity LasR biosensor long-chain AHL detection

Yersinia-Specific Quorum Sensing Pathway

C15-HSL is naturally produced by Yersinia pseudotuberculosis, a Gram-negative pathogen responsible for gastrointestinal infections . This natural occurrence distinguishes C15-HSL from the predominant AHLs utilized by other model organisms: Pseudomonas aeruginosa primarily employs C4-HSL and 3-oxo-C12-HSL, while Vibrio fischeri utilizes 3-oxo-C6-HSL [1]. The species-specific production of C15-HSL enables targeted investigation of Yersinia quorum-sensing regulatory networks without confounding cross-activation of heterologous receptor systems [2].

Species-Specific Origin
Class-level
Natively produced by Yersinia pseudotuberculosis
Enables native Yersinia quorum-sensing pathway characterization.
Cross-species receptor promiscuity may confound interpretation.
Yersinia pseudotuberculosis species-specific signaling quorum sensing regulation pathogenesis

Lipophilicity and Membrane Partitioning

C15-HSL with its 15-carbon saturated acyl chain exhibits substantially higher lipophilicity compared to shorter-chain AHL variants, with an estimated cLogP value exceeding 6.0 [1]. This physicochemical property directly influences solubility characteristics: C15-HSL demonstrates limited aqueous solubility and requires organic solvents such as DMF for stock solution preparation, with reported solubility of 0.25 mg/mL in DMF . In contrast, short-chain AHLs such as C4-HSL (cLogP ~0.8) and C6-HSL (cLogP ~1.5) exhibit considerably greater aqueous solubility and reduced membrane partitioning [1].

Lipophilicity & Solubility
Class-level
C15-HSL cLogP >6.0; DMF solubility 0.25 mg/mL vs C4-HSL cLogP ~0.8 (aqueous soluble)
Lipophilicity dictates solvent handling and membrane partitioning in assays.
Organic stock solution preparation required.
lipophilicity solubility membrane partitioning cLogP experimental handling

C15-HSL: Research and Assay Applications


LasR Receptor Activation Studies

C15-HSL is optimally suited for experiments where robust LasR receptor activation at sub-nanomolar concentrations is required. Based on its demonstrated activity of 0.094 nM for GFP induction in P. putida F117 reporter strains [1], C15-HSL enables high-sensitivity detection of LasR-dependent transcriptional responses. This application scenario is particularly relevant for: (i) calibrating LasR-based biosensor systems for long-chain AHL detection; (ii) establishing dose-response curves for LasR agonism in Pseudomonas aeruginosa virulence regulation studies; and (iii) screening for LasR antagonists where a defined agonist baseline concentration must be established.

Yersinia pseudotuberculosis QS Pathway Characterization

C15-HSL is essential for studies investigating the native quorum-sensing circuitry of Yersinia pseudotuberculosis, the bacterial species from which this AHL was originally isolated . This application scenario encompasses: (i) elucidating the regulatory role of C15-HSL in Yersinia virulence gene expression; (ii) comparative genomics studies examining AHL synthase and receptor evolution across Yersinia species; and (iii) development of species-specific quorum-sensing inhibitors targeting Yersinia pathogenesis pathways. Alternative AHLs from other species (e.g., P. aeruginosa-derived 3-oxo-C12-HSL) cannot substitute for C15-HSL in these species-specific investigations.

Long-Chain AHL Analytical Reference Standard

The defined 15-carbon saturated acyl chain of C15-HSL makes it a valuable reference standard for analytical method development targeting long-chain AHLs [2]. Specific applications include: (i) establishing retention time benchmarks in reversed-phase HPLC and LC-MS/MS protocols for AHL profiling in bacterial cultures; (ii) serving as an internal standard for quantification of endogenous long-chain AHLs in complex biological matrices; and (iii) validating extraction efficiency of long-chain AHLs from bacterial supernatants and biofilm samples. The distinct chromatographic behavior of C15-HSL relative to shorter-chain AHLs enables robust method calibration across the full AHL polarity range.

AHL Membrane Partitioning and Transport

Owing to its pronounced lipophilicity (estimated cLogP >6.0) and long acyl chain length [3], C15-HSL is ideally suited for investigations examining how AHL chain length influences membrane partitioning, passive diffusion, and active efflux in Gram-negative bacteria. Application scenarios include: (i) comparative studies quantifying membrane insertion kinetics across AHLs of varying chain lengths; (ii) elucidation of the role of bacterial efflux pumps in modulating intracellular AHL concentrations; and (iii) development of predictive models for AHL bioavailability in biofilm environments. C15-HSL represents the long-chain extreme of the AHL lipophilicity spectrum, complementing parallel studies with medium-chain (C8–C12) and short-chain (C4–C6) AHL counterparts.

Application
Selection Property
Validation Focus
LasR receptor activation assays
Reported low-concentration LasR activation profile
Calibrate reporter gene dose-response; verify lot-specific activity
Yersinia QS pathway studies
Native Yersinia-derived signaling ligand
Species-specific regulatory response validation
Long-chain AHL analytical reference
Defined C15 saturated chain standard
Retention time benchmarking; extraction efficiency in complex matrices
AHL membrane partitioning research
High-lipophilicity long-chain AHL
Membrane insertion kinetics; efflux pump modulation assays

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